Fenhexamid D3

Isotopic Purity Deuterated Internal Standard Method Validation

Fenhexamid D3 (CAS 2140327-31-5), chemically designated as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl-D3-cyclohexanecarboxamide, is a stable isotope-labeled analog of the hydroxyanilide fungicide Fenhexamid. The compound incorporates three deuterium atoms at the methyl position of the cyclohexane ring, yielding a molecular weight of 305.21 g/mol, a +3 Da mass shift relative to the unlabeled analyte.

Molecular Formula C14H17Cl2NO2
Molecular Weight 305.2 g/mol
CAS No. 2140327-31-5
Cat. No. B12059155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenhexamid D3
CAS2140327-31-5
Molecular FormulaC14H17Cl2NO2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
InChIInChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3
InChIKeyVDLGAVXLJYLFDH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenhexamid D3 (CAS 2140327-31-5): A Deuterated Internal Standard for Trace-Level Fungicide Residue Quantification in Regulated Food and Environmental Matrices


Fenhexamid D3 (CAS 2140327-31-5), chemically designated as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl-D3-cyclohexanecarboxamide, is a stable isotope-labeled analog of the hydroxyanilide fungicide Fenhexamid . The compound incorporates three deuterium atoms at the methyl position of the cyclohexane ring, yielding a molecular weight of 305.21 g/mol, a +3 Da mass shift relative to the unlabeled analyte . As a deuterated reference standard, it is manufactured to an isotopic purity exceeding 99.0 atom% D (confirmed by MS) and an overall HPLC purity greater than 99.0% . Its primary function is to serve as an internal standard (IS) for the accurate quantification of Fenhexamid residues via isotope dilution mass spectrometry (IDMS) in LC-MS/MS and GC-MS workflows, ensuring compliance with regulatory frameworks such as SANTE/11312/2021 [1].

Primary Function
Isotope dilution mass spectrometry (IDMS) internal standard
LC-MS/MS and GC-MS workflows
Matrix Context
Food and environmental residue analysis
SANTE/11312/2021 method framework
Labeling Profile
+3 Da mass shift, methyl-deuterated
Meets ≥3 deuterium effective IS threshold

Fenhexamid D3: Why Unlabeled Fenhexamid, Structural Analogs, or Alternative Deuterated Standards Cannot Guarantee Equivalent Quantitative Accuracy


In regulated pesticide residue analysis (e.g., SANTE/11312/2021), the internal standard must co-elute with the analyte and exhibit identical ionization behavior to compensate for matrix effects, extraction losses, and instrument drift [1]. Unlabeled Fenhexamid (CAS 126833-17-8) is indistinguishable from the target analyte by mass and therefore cannot serve as an internal standard in MS-based methods [2]. Non-deuterated structural analogs (e.g., other hydroxyanilide fungicides) risk differential extraction recovery, chromatographic retention, and ionization efficiency, leading to quantification bias. Fenhexamid-d10, bearing ten ring-deuterium atoms, can exhibit partial chromatographic separation (deuterium isotope effect) and has been reported with isotopic purity ≥97.9 atom% D, introducing greater cross-talk potential versus the >99.0 atom% D specification of Fenhexamid D3 [3]. Fenhexamid D3, with exactly three deuterium labels, balances sufficient mass resolution to avoid spectral overlap with the native analyte while maintaining near-perfect chromatographic co-elution—a critical selection criterion validated in peer-reviewed literature recommending ≥3 deuterium atoms for effective internal standardization [4].

Unlabeled fenhexamid cannot serve as IS
Indistinguishable by mass from the target analyte, failing the core requirement for MS-based internal standardization under SANTE guidelines.
Non-deuterated structural analogs risk bias
Differential extraction recovery, retention, and ionization may introduce quantification bias not present with a co-eluting stable isotope IS.
Fenhexamid-d10 may shift chromatographically
The +10 Da perdeuterated analog can exhibit partial separation and has a reported lower isotopic purity specification, potentially increasing cross-talk.

Fenhexamid D3: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Purity: Fenhexamid D3 Achieves >99.0 atom% D, Exceeding the ≥98% Benchmark Recommended for Deuterated Internal Standards

Fenhexamid D3 is manufactured to an isotopic purity of >99.0 atom% D, as verified by mass spectrometry . This exceeds the ≥98% isotopic enrichment threshold recommended for reliable deuterated internal standard performance in LC-MS/MS and GC-MS quantification [1]. In comparison, commercial Fenhexamid-d10 is specified at >98% overall purity, but its isotopic enrichment is typically reported at ≥97.9 atom% D [2]. The higher isotopic purity of Fenhexamid D3 directly reduces the residual unlabeled (D0) fraction that contributes to false-positive signal in the analyte channel, thereby improving the lower limit of quantification (LLOQ) in residue analysis.

Isotopic Purity
Reported
>99.0 atom% D
Exceeds the ≥98% industry benchmark, supporting low D0 carryover signal.
Compared to Fenhexamid-d10 at ≥97.9 atom% D. Data to verify via CoA.
Isotopic Purity Deuterated Internal Standard Method Validation

Mass Shift Adequacy: +3 Da Mass Shift Meets the ≥3 Deuterium Threshold for Effective Internal Standard Performance

Fenhexamid D3 provides a +3 Da mass shift relative to unlabeled Fenhexamid (m/z 302.2 → m/z 305.2 for [M+H]⁺). Peer-reviewed literature on isotopic internal standard selection for GC-MS and LC-MS/MS establishes that 'analogs of drugs/metabolites that are labeled with three or more deuterium atoms at appropriate positions are considered to be the most effective internal standards' [1]. This +3 Da shift achieves baseline mass spectrometric resolution from the native analyte without the excessive retention time shift sometimes observed with perdeuterated analogs (e.g., Fenhexamid-d10, +10 Da), which can cause differential matrix effects due to non-identical elution windows [2].

Mass Shift
Class-level
+3 Da (m/z 302.2 → 305.2)
Meets the published ≥3 deuterium efficacy threshold for effective IS performance.
Literature: Liu et al. (1995) J Forensic Sci. Minimizes excessive retention shift risk.
Mass Shift Isotope Dilution Mass Spectrometry Internal Standard Selection

HPLC Purity: >99.0% Overall Chemical Purity Reduces Interfering Signals in Multi-Residue Pesticide Screens

Fenhexamid D3 is supplied with an overall HPLC purity of >99.0% . This level of chemical purity ensures that co-extracted impurities from the reference standard itself do not generate interfering chromatographic peaks or suppress ionization in multi-residue LC-MS/MS methods. In contrast, commercial Fenhexamid-d10 is listed with a minimum purity specification of >95% or >98% chemical purity [1], representing a 1–4 percentage point difference that can translate to measurable background noise in trace-level quantification.

Chemical Purity
Reported
>99.0% (HPLC)
Reduces impurity-derived interference in multi-residue LC-MS/MS screens.
Compared to Fenhexamid-d10 at >95% to >98% HPLC purity. CoA review needed.
Chemical Purity HPLC Purity Reference Standard Quality

Regulatory Alignment: Fenhexamid D3 Is Explicitly Designed for SANTE/11312/2021-Compliant Residue Monitoring Workflows

Fenhexamid D3 is produced and distributed as a reference standard specifically optimized for LC-MS/MS and GC-MS quantification with robust traceability, supporting calibration, method validation, and confirmatory analysis in residue testing under SANTE/11312/2021 . The SANTE/11312/2021 guidance document mandates the use of appropriate internal standards to correct for matrix effects and recovery losses in pesticide residue analysis in food and feed [1]. Fenhexamid D3, with documented isotopic purity, HPLC purity, and a certificate of analysis, provides the audit trail required for ISO/IEC 17025 accredited laboratories performing official control analyses. Unlabeled Fenhexamid fails to meet the internal standard requirement for MS-based methods under this framework [2].

Regulatory Alignment
Method context
Designed for SANTE/11312/2021 IDMS workflows
Supports audit trail with documented CoA and traceability for ISO/IEC 17025 labs.
Unlabeled fenhexamid fails IS requirement for MS methods. Documentation package review advised.
Regulatory Compliance SANTE/11312/2021 Pesticide Residue Analysis

Shelf-Life and Storage Stability: 24-Month Shelf Life at 2–8°C Supports Multi-Year Residue Monitoring Programs

Fenhexamid D3 is provided with a defined shelf life of 24 months when stored under refrigeration at 2–8°C . This defined stability window is critical for laboratories planning multi-year residue monitoring studies or proficiency testing (PT) schemes, as it ensures consistent reference standard performance over the full study duration without the need for frequent re-procurement or re-characterization. In comparison, Fenhexamid-d10 is recommended for storage at -20°C for powder (3 years) but only 6 months in solution form [1], which imposes more restrictive cold-chain logistics and limits working solution stability.

Stability
Data to verify
24 months at 2–8°C (neat)
Supports multi-year residue monitoring with standard refrigeration logistics.
Compared to Fenhexamid-d10 requiring -20°C storage. Stability statement to verify with supplier.
Shelf Life Storage Stability Reference Material Management

Fenhexamid D3: Evidence-Based Application Scenarios for Procurement Decision-Makers


Regulatory Pesticide Residue Monitoring in Food (SANTE/11312/2021 Compliance)

Fenhexamid D3 is the appropriate internal standard for laboratories performing official control analyses of Fenhexamid residues in grapes, wine, tomatoes, strawberries, and other high-consumption crops. Its >99.0% isotopic purity and >99.0% HPLC purity enable reliable quantification at or below the EU Maximum Residue Limits (MRLs), while its documented traceability supports ISO/IEC 17025 accreditation audits under SANTE/11312/2021 [1]. Unlabeled Fenhexamid cannot fulfill the internal standard role in MS-based methods, and Fenhexamid-d10's lower isotopic purity specification introduces avoidable quantification uncertainty [2].

Multi-Residue LC-MS/MS Method Development and Validation

In multi-residue methods targeting 9–10 fungicides simultaneously (including boscalid, dimethomorph, pyraclostrobin, and fenhexamid), Fenhexamid D3 provides the necessary +3 Da mass shift for selective MRM transition monitoring without cross-talk from co-eluting isobaric compounds . Its placement at the methyl group minimizes hydrogen-deuterium back-exchange, a risk factor identified for ring-deuterated analogs under acidic or protic mobile phase conditions [1]. The 24-month shelf life at 2–8°C simplifies long-term method validation and routine QC workflows [2].

Proficiency Testing (PT) Scheme Preparation and Inter-Laboratory Comparisons

Fenhexamid D3's high chemical purity (>99.0%) and defined stability characteristics make it suitable as a reference material for preparing PT samples and calibration standards in inter-laboratory comparison exercises. The reduced D0 impurity fraction (<1.0% unlabeled) minimizes inter-laboratory variability arising from internal standard quality differences, a factor critical for establishing assigned values and assessing laboratory performance in PT schemes organized under ISO/IEC 17043 .

Fungicide Metabolism and Environmental Fate Studies

For research laboratories investigating Fenhexamid dissipation kinetics, metabolite identification (e.g., transformation by Lactobacillus casei), or soil/water environmental fate, Fenhexamid D3 enables accurate quantification of the parent compound in complex biological and environmental matrices. The +3 Da label provides adequate mass separation from endogenous matrix components while maintaining co-elution with the native analyte, essential for correcting matrix-dependent ionization suppression in extracts from soil, plant tissue, or fermentation media [1].

Application
Selection Property
Validation Focus
Regulatory Residue Monitoring
SANTE/11312/2021 method context
Documentation traceability review
Multi-Residue Method Validation
Selective MRM with minimized H/D back-exchange
Matrix-effect correction and cross-talk evaluation
Proficiency Testing Schemes
High chemical purity standard for PT sample preparation
Inter-laboratory comparability review
Metabolism and Environmental Fate
Co-eluting IS for complex biological and soil matrices
Ion suppression correction and analyte recovery verification
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